molecular formula C12H13NO2 B2813872 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol CAS No. 158524-91-5

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol

Cat. No.: B2813872
CAS No.: 158524-91-5
M. Wt: 203.241
InChI Key: SBNQTDRTVXFSCR-UHFFFAOYSA-N
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Description

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is a chemical compound with the molecular formula C12H13NO2 It is a member of the benzo[b]pyrrolizine family, which is known for its diverse biological activities

Scientific Research Applications

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolizine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Hydroxylation: The hydroxyl group (-OH) at the 8th position can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H,2H,3H-benzo[b]pyrrolizin-8-ol: Lacks the methoxy group at the 7th position.

    7-hydroxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol: Has a hydroxyl group instead of a methoxy group at the 7th position.

    7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-6-ol: The hydroxyl group is at the 6th position instead of the 8th.

Uniqueness

7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-5-4-10-9(12(11)14)7-8-3-2-6-13(8)10/h4-5,7,14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQTDRTVXFSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N3CCCC3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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